5-Benzyl-1,3-thiazole-4-carboxylic acid
Overview
Description
5-Benzyl-1,3-thiazole-4-carboxylic acid is a compound with the molecular weight of 219.26 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for 5-Benzyl-1,3-thiazole-4-carboxylic acid is 1S/C11H9NO2S/c13-11(14)10-9(15-7-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Benzyl-1,3-thiazole-4-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 219.26 .Scientific Research Applications
Synthesis and Biological Screening
Thiazole derivatives, including 5-Benzyl-1,3-thiazole-4-carboxylic acid, have been extensively studied for their diverse biological activities. These compounds are known for their antibacterial, antitubercular, anticancer, antifungal, and anti-inflammatory properties. Research has shown that certain thiazole carboxamide derivatives exhibit significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. The structural modifications of these compounds, such as the introduction of benzyl or chlorobenzyl groups, have been found to influence their biological activities, including antibacterial and antifungal effects (Mhaske et al., 2011).
Antibacterial Studies
The synthesis of 2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid derivatives and their subsequent transformation into various bioactive compounds has been reported. These derivatives have shown promise in antibacterial studies, indicating the potential of 5-Benzyl-1,3-thiazole-4-carboxylic acid and its analogs in developing new antibacterial agents. The structural elucidation of these compounds has been supported by spectroscopic data, underlining the importance of precise molecular design in enhancing biological efficacy (Al Dulaimy et al., 2017).
Design and Drug Discovery Applications
Further research has focused on designing and synthesizing hydroxy-substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as novel building blocks in drug discovery. These compounds offer versatile scaffolds for substitution, enabling the exploration of chemical space around the molecule to find potential ligands for various biological targets. Such derivatives highlight the adaptability of thiazole-based compounds in medicinal chemistry and their potential in the discovery of new therapeutic agents (Durcik et al., 2020).
Antitumor and Anticancer Properties
The exploration of thiazole derivatives, including those based on 5-Benzyl-1,3-thiazole-4-carboxylic acid, extends to their antitumor and anticancer properties. Novel thiazole compounds have been synthesized and evaluated for their antitumor activities, with some showing promising results against various cancer cell lines. This underscores the potential of thiazole derivatives in oncology, offering a pathway to the development of new anticancer drugs (Horishny et al., 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
5-benzyl-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)10-9(15-7-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKBEODEJZOBGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1,3-thiazole-4-carboxylic acid | |
CAS RN |
864437-46-7 | |
Record name | 5-benzyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.